A Comprehensive Technical Guide to 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic Acid: Synthesis, Characterization, and Potential Applications
A Comprehensive Technical Guide to 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid, a pyridine derivative of interest in medicinal chemistry and drug discovery. Due to its apparent novelty, this document focuses on a proposed synthetic route via the Williamson ether synthesis, a robust and well-documented method for preparing ethers. This guide furnishes a comprehensive protocol for its preparation from commercially available precursors, 6-chloronicotinic acid and pyridin-2-ylmethanol. Furthermore, this document outlines the chemical identity, predicted properties, and potential applications of the title compound, drawing parallels with structurally related molecules. This guide is intended to be a valuable resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.
Introduction
Pyridine carboxylic acids are a pivotal class of heterocyclic compounds in the realm of pharmaceuticals and materials science.[1] Their inherent structural features allow for diverse biological activities, and they serve as key building blocks in the synthesis of numerous therapeutic agents.[2] The functionalization of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide focuses on a specific, and seemingly novel, derivative: 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid.
Chemical Identity and Synonyms
The systematic name for the target compound is 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid . An alternative, and equally valid, name is 6-((pyridin-2-yl)methoxy)nicotinic acid . Given the lack of a dedicated CAS number or PubChem CID at the time of this writing, it is crucial for researchers to refer to the compound by its full chemical name to avoid ambiguity.
| Identifier | Value | Source |
| IUPAC Name | 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid | - |
| Alternate Name | 6-((pyridin-2-yl)methoxy)nicotinic acid | - |
| CAS Number | Not available | - |
| PubChem CID | Not available | - |
| Molecular Formula | C₁₂H₁₀N₂O₃ | Calculated |
| Molecular Weight | 230.22 g/mol | Calculated |
Proposed Synthesis: The Williamson Ether Synthesis
The most logical and well-precedented method for the synthesis of 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed synthesis, the alkoxide of pyridin-2-yl-methanol will react with a 6-halonicotinate ester, followed by hydrolysis of the ester to yield the desired carboxylic acid. The use of an ester derivative of nicotinic acid is recommended to prevent unwanted side reactions with the carboxylic acid moiety.
Reaction Scheme
Caption: Proposed synthetic workflow for 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid.
Step-by-Step Experimental Protocol
Materials:
-
Methyl 6-chloronicotinate
-
Pyridin-2-yl-methanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for organic synthesis under inert atmosphere
Procedure:
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add pyridin-2-yl-methanol (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium salt of pyridin-2-yl-methanol (the alkoxide).
Step 2: Williamson Ether Synthesis
-
Dissolve methyl 6-chloronicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the solution of methyl 6-chloronicotinate dropwise to the stirred alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Isolation of the Intermediate Ester
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 6-((pyridin-2-yl)methoxy)nicotinate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 4: Hydrolysis to the Carboxylic Acid
-
Dissolve the purified methyl 6-((pyridin-2-yl)methoxy)nicotinate in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (as monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 by the dropwise addition of concentrated hydrochloric acid.
-
The product, 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Potential Applications and Research Directions
While no specific applications for 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid have been documented, the structural motifs present in the molecule suggest several areas of potential interest for researchers:
-
Medicinal Chemistry: Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including roles as vitamins and as modulators of various receptors and enzymes. The introduction of the (pyridin-2-yl)methoxy group could lead to novel interactions with biological targets.
-
Coordination Chemistry: The presence of multiple nitrogen atoms and a carboxylic acid group makes this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination complexes with interesting catalytic or material properties.
-
Pharmacophore Scaffolding: This compound could serve as a versatile scaffold for the development of libraries of more complex molecules for high-throughput screening in drug discovery programs.
Conclusion
This technical guide has provided a comprehensive overview of the chemical identity and a proposed, detailed synthetic route for 6-[(pyridin-2-yl)methoxy]pyridine-3-carboxylic acid. The Williamson ether synthesis offers a reliable and high-yielding pathway to this novel compound. The information presented herein is intended to empower researchers to synthesize and investigate the properties and potential applications of this and related heterocyclic molecules, thereby contributing to the advancement of chemical and pharmaceutical sciences.
References
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
PrepChem.com. Synthesis of 6-Methoxypyridine-3-carboxylic acid. [Link]
-
Organic Syntheses. 6-hydroxynicotinic acid. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Wikipedia. Williamson ether synthesis. [Link]
-
PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. [Link]
-
PMC. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
YouTube. Williamson Ether Synthesis Reaction Mechanism. [Link]
- Google Patents. US4738924A - Method for the production of 6-hydroxynicotinic acid.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
ARKAT USA, Inc. 6-Hydrazinonicotinic acid hydrazide: a useful precursor for chemo- and regioselective synthesis of new heteroaryl-linked pyridinohydrazones. [Link]
-
PrepChem.com. Synthesis of 6-hydroxynicotinic acid. [Link]
-
environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]
-
MDPI. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. [Link]
- Google Patents.
-
PubMed. Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. [Link]
-
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
MDPI. Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. [Link]
-
MDPI. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
Amanote Research. [6-(Hydroxymethyl)pyridin-2-Yl]methyl Ferrocene-1-Carboxylate. [Link]
-
PubChem. 2-Hydroxynicotinic acid. [Link]
